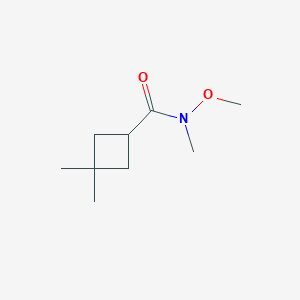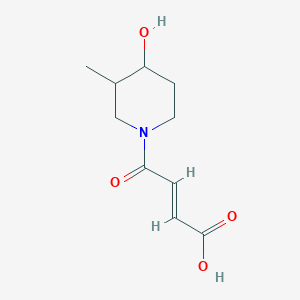
2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one
Descripción general
Descripción
The compound “2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one” is a derivative of 5-amino-1,3,4-thiadiazole . It has an empirical formula of C10H8N4S2 and a molecular weight of 248.33 .
Synthesis Analysis
The synthesis of similar compounds involves a three-step process. The initial step involves the reaction of amines with 2-chloroacetyl chloride. This is followed by a reaction with hydrazinecarbothioamide, and finally, carbon disulfide . The synthesis of S-alkylderivatives of 5-((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-thione was achieved by reacting with bromoalkanes in an alcohol medium with an equimolecular amount of alkali .
Aplicaciones Científicas De Investigación
Urease Inhibition for Gastrointestinal Infection Treatment
One of the prominent applications of derivatives of this compound is as urease inhibitors . Urease is an enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide, which is crucial for the survival of certain bacteria like Helicobacter pylori . This bacterium is known to cause gastrointestinal infections and is reliant on urease for colonization in the gastric mucosa. Inhibiting urease can therefore be an effective strategy for treating infections caused by H. pylori. The derivatives of the compound have shown high activity against the urease enzyme, with one particular derivative, compound 7j, demonstrating significant inhibitory activity with an IC50 of 2.85 µM .
Medicinal Chemistry: Synthesis of Novel Derivatives
In medicinal chemistry, the compound serves as a precursor for synthesizing a range of N-arylacetamide derivatives . These derivatives are synthesized through a multi-step process involving amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide. The resulting compounds are then evaluated for their potential as urease inhibitors, among other applications. This synthesis process highlights the compound’s versatility and its role in the development of new medicinal agents.
Molecular Docking Studies
The compound and its derivatives are used in molecular docking studies to predict how they interact with the urease enzyme . Molecular docking is a computational technique that simulates the interaction between a small molecule and a protein at the atomic level, which helps in understanding how inhibitors bind to the active site of enzymes. These studies are crucial for designing drugs that can effectively target and inhibit specific enzymes.
Enzyme Family Research
The compound’s derivatives are part of the amidohydrolases and phosphotriesterase enzyme family, which includes urease . Research into this enzyme family is essential for understanding various biological processes and for developing inhibitors that can modulate these enzymes’ activity. The compound’s derivatives provide a tool for studying the structure and function of these enzymes.
Nickel Chelation Studies
Given the importance of nickel ions in the active site of urease, the compound’s derivatives are also studied for their nickel chelation properties . Chelators that can bind to nickel ions are of interest because they can potentially inhibit the activity of nickel-dependent enzymes like urease. This application is particularly relevant in the search for new treatments for bacterial infections where urease plays a role in pathogenesis.
Pharmacological Research
In pharmacology, the compound’s derivatives are explored for their potential as drug candidates . Their high activity as urease inhibitors makes them promising candidates for further evaluation in drug development, particularly for treating infections caused by urease-producing bacteria.
Chemical Safety and Handling
The compound is also of interest in the field of chemical safety and handling . Its physical and chemical properties, such as being a solid at room temperature and its storage class code, are important for determining the appropriate safety measures for its use in research and industrial settings .
Mecanismo De Acción
While the specific mechanism of action for “2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one” is not available, similar compounds have been evaluated for their urease inhibitor activities . Urease is an enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . Inhibiting this enzyme is a potential treatment strategy for infections caused by Helicobacter pylori .
Direcciones Futuras
The future directions for research on “2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one” and similar compounds could involve further exploration of their potential as urease inhibitors . Additionally, the synthesis and evaluation of more derivatives could provide valuable insights into the structure-activity relationships of these compounds .
Propiedades
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-5-methoxypyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S2/c1-14-7-3-15-5(2-6(7)13)4-16-9-12-11-8(10)17-9/h2-3H,4H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZBLJLTFXVHKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)CSC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol](/img/structure/B1488389.png)



![(3,3-Dimethylbutan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1488395.png)

![2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine](/img/structure/B1488400.png)





![3-Chloro-5,6-dihydrofuro[2,3-h]cinnoline](/img/structure/B1488408.png)
![1-[(Benzylamino)methyl]cyclobutan-1-ol](/img/structure/B1488409.png)